ETHYLENEDIOXY SPIPERONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

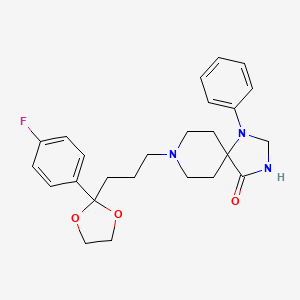

ETHYLENEDIOXY SPIPERONE is a complex organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYLENEDIOXY SPIPERONE typically involves multiple steps. One common method includes the reaction of tosylate with 1,3,8-triazaspiro[4.5]decane-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of this reaction is around 20%, and the product is obtained as a white solid with a melting point of 171–173 ºC .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of advanced purification techniques and continuous flow reactors to enhance efficiency.

Analyse Chemischer Reaktionen

Spiperone Derivatives and Structural Modifications

Spiperone (spiroperidol) is a butyrophenone-class antipsychotic with a spiro ring system. Its derivatives often involve substitutions on the spiro ring or the piperazine moiety to alter receptor binding affinity. For example:

-

3-N-[¹¹C]Methylspiperone : Synthesized via methylation of spiperone using [¹¹C]methyl iodide, achieving a radiochemical yield of 20–40% and a specific activity of ~270 mCi/μmol .

-

N1-Alkyl Analogues : Replacing the N1-phenyl group with methyl or other alkyl groups reduces affinity for 5-HT2C, 5-HT1A, and D2 receptors, enhancing selectivity for 5-HT2A receptors .

Radiolabeling Techniques

-

¹²⁵I-Spiperone : Radioiodination was achieved using chloramine-T at pH 7 and 70°C, yielding 97% radiochemical purity. The compound showed high brain uptake (3.5% per gram tissue at 5 min post-injection) and selective dopamine receptor binding .

-

¹¹C-Methylation : Spiperone derivatives like 3-N-[¹¹C]methylspiperone are synthesized using [¹¹C]methyl iodide, enabling positron emission tomography (PET) studies of dopamine receptors .

Pharmacophore Optimization

-

Tetralone-Based Analogues : Compounds such as 3-(aminomethyl)tetralones were synthesized by alkylating N-(ethoxycarbonyl)piperazine and decarboxylation. These derivatives showed nanomolar affinity for D2 receptors but lower in vivo efficacy compared to haloperidol .

Receptor Binding Data (Spiperone and Derivatives)

In Vivo and In Vitro Behavior

-

Brain Uptake : [¹²⁵I]-Spiperone demonstrated rapid brain penetration, with striatum-to-cerebellum ratios reaching 20:1 at 60 min .

-

Antidopaminergic Activity : Tetralone analogues antagonized apomorphine-induced stereotypies but lacked cataleptic effects, suggesting reduced extrapyramidal side effects .

References PubMed: Synthesis of 3-N-[¹¹C]methylspiperone for PET studies . PubMed: N1-alkyl spiperone analogues as 5-HT2A-selective antagonists . OSTI: Radioiodination of spiperone for dopamine receptor studies . Wikipedia: Spiperone receptor binding affinities . Academia.edu: Synthesis of tetralone-based dopamine antagonists .

Wissenschaftliche Forschungsanwendungen

Key Mechanistic Insights:

- Dopamine Receptor Interaction : Ethylenedioxy spiperone binds to dopamine receptors (D2, D3, D4) and serotonin receptors (5-HT2A), influencing various signaling pathways .

- Calcium Homeostasis Disruption : In colorectal cancer cells, it induces apoptosis through phospholipase C activation and dysregulation of intracellular calcium levels .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound, particularly in colorectal cancer (CRC) models. The compound has demonstrated cytotoxic effects against CRC cells by inducing endoplasmic reticulum (ER) stress and altering lipid metabolism. This repurposing strategy leverages existing knowledge of spiperone's pharmacodynamics to explore new therapeutic avenues in oncology.

Case Study: Colorectal Cancer

- Study Findings : this compound was shown to induce apoptosis in CRC cells at clinically relevant concentrations. Mechanistic studies revealed that it activates pathways leading to ER stress and lipid metabolism dysregulation .

- Experimental Design : The study utilized RNA sequencing and lipidomic analyses to assess the impact on cellular pathways, confirming significant alterations in lipid profiles associated with treatment.

Immunological Applications

This compound has also been explored for its potential in treating various immunological disorders . Its application as a topical agent has been investigated for conditions such as contact dermatitis and allergic reactions.

Topical Applications:

- Mechanism : The compound's ability to suppress immune responses makes it suitable for treating hypersensitivity reactions .

- Clinical Implications : Studies indicate that this compound can reduce tissue swelling associated with allergic reactions in animal models, suggesting its utility in managing inflammatory skin conditions.

Comparative Efficacy

The following table summarizes key findings related to the applications of this compound across different disease models:

Wirkmechanismus

The mechanism of action of ETHYLENEDIOXY SPIPERONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one

- 8-[2-(1-Oxo-1,2,3,4-tetrahydro-3-naphtyl)methyl]-1,3,8-triazaspiro[4.5]decan-4-one

Uniqueness

ETHYLENEDIOXY SPIPERONE is unique due to its specific spirocyclic structure and the presence of multiple functional groups

Eigenschaften

CAS-Nummer |

54080-21-6 |

|---|---|

Molekularformel |

C25H30FN3O3 |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C25H30FN3O3/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22/h1-3,5-10H,4,11-19H2,(H,27,30) |

InChI-Schlüssel |

SFQUTTGZLHJZLP-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |

Kanonische SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F |

Key on ui other cas no. |

54080-21-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.